molecular formula C7H9BO2S B061120 2-(Methylthio)phenylboronic acid CAS No. 168618-42-6

2-(Methylthio)phenylboronic acid

Cat. No. B061120
M. Wt: 168.03 g/mol
InChI Key: QXBWTYBCNFKURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 2-(Methylthio)phenylboronic acid are not detailed in the available literature, related compounds have been synthesized using various techniques. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid is effectively catalyzed for dehydrative amidation between carboxylic acids and amines, suggesting potential synthetic pathways for related boronic acids (Wang, Lu, & Ishihara, 2018).

Molecular Structure Analysis

The molecular structure of 2-(Methylthio)phenylboronic acid and related compounds has been a subject of research. For example, 2-(Methylthio)aniline, a closely related compound, forms a complex with palladium(II), exhibiting a nearly square-planar geometry with bidentate coordination mode (Rao et al., 2014).

Chemical Reactions and Properties

Boronic acids, including those similar to 2-(Methylthio)phenylboronic acid, participate in various chemical reactions. The Rhodium-catalyzed coupling of 2-silylphenylboronic acids with alkynes leading to benzosiloles is an example of the versatility of these compounds in chemical synthesis (Tobisu et al., 2009).

Physical Properties Analysis

The physical properties of 2-(Methylthio)phenylboronic acid, such as solubility, melting point, and boiling point, are not explicitly detailed in the current research literature. However, studies on similar boronic acids can provide insights into their physical behavior.

Chemical Properties Analysis

Boronic acids like 2-(Methylthio)phenylboronic acid exhibit unique chemical properties, including their ability to form complexes and participate in coupling reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl) phenylboronic acid highlights the reactivity and potential applications of these compounds in organic synthesis (Zhang Da, 2015).

Scientific Research Applications

    • Application : Boronic acids, including “2-(Methylthio)phenylboronic acid”, are often used as reactants in palladium-catalyzed cross-coupling reactions . These reactions are a cornerstone of modern synthetic organic chemistry.
    • Method of Application : In a typical procedure, the boronic acid is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base .
    • Results : The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
    • Application : Boronic acids are known to form reversible covalent complexes with sugars . This property has been exploited to develop glucose sensors, which are an essential tool in the management of diabetes .
    • Method of Application : In a typical glucose sensor, the boronic acid is incorporated into a suitable matrix. When glucose is present, it binds to the boronic acid, causing a measurable change in the properties of the sensor .
    • Results : The result is a sensor that can accurately measure glucose levels, helping people with diabetes to manage their condition .
    • Application : “2-(Methylthio)phenylboronic Acid” is used as a reactant for palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions . These reactions are fundamental in the synthesis of many organic compounds.
    • Method of Application : In a typical procedure, the boronic acid is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base .
    • Results : The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBWTYBCNFKURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378542
Record name 2-(Methylthio)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)phenylboronic acid

CAS RN

168618-42-6
Record name 2-Methylsulfanylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Magnesium (9.52 g) was suspended in 119 mL of tetrahydrofuran, and to the suspension were added 3.00 g of 2-bromothioanisole and about 20 mg of iodine. After the reaction was started by heating employing a dryer, 72 g of 2-bromothioanisole was dropped to the mixture during 20 minutes. After being heated for 1 hour, the reaction mixture was diluted with 1000 mL of tetrahydrofuran, and cooled to 0° C. To the mixture was added 102 mL of triisopropyl borate at the same temperature, and the mixture was stirred at room temperature for 4 hours. To the reaction mixture was added water, and the solvent was removed under reduced pressure. The residue was added 500 mL of 2 mol/L hydrochloric acid, and the mixture was extracted with 300 mL of diethyl ether. The organic layer was extracted with 500 mL of 2 mol/L aqueous sodium hydroxide solution, and the aqueous layer was acidified by addition of concentrated hydrochloric acid under ice-cooling. The residual diethyl ether was removed under reduced pressure, and the precipitate was collected by filtration to give 45.95 g of 2-(methylthio)phenylboronic acid.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
119 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six
Quantity
3 g
Type
catalyst
Reaction Step Seven
Quantity
20 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

2-Bromothioanisole (29.0 g, 143 mmol) was dissolved in dry THF (400 mL) and cooled to −75° C. n-BuLi (62.0 mL, 2.5 M in hexane, 155 mmol) was added over 50 minutes. After stirring 25 minutes, triisopropyl borate (46 mL, 199 mmol) was added over 35 minutes. The cold bath was removed and the reaction was stirred at room temp for 16 hours. The resulting solution was cooled in an ice bathours, and 6 M HCl (100 mL) was added. This mixture was stirred at room temp 5 hours and concentrated to about half of the original volume. The concentrated solution was partitioned between Et2O and water. The organic layer was extracted with 2 M NaOH, which was subsequently reacidified with 6 M HCl and extracted several times back into Et2O. These Et2O washes were dried over Na2SO4, filtered, and evaporated to yield a beige solid (20.4 g, 85%). 1H NMR (CDCl3): δ 8.01 (dd, 1H, J=7.3, J′=1.4), 7.53 (dd, 1H, J=7.7, J′=1.1), 7.43 (td, 1H, J=7.3, J′=1.8), 7.34 (td, 1H, J=7.3, J′=1.5), 6.22 (s, 2H), 2.50 (s, 3H).
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Yield
85%

Synthesis routes and methods III

Procedure details

A solution of 1-methylthio-2-bromobenzene (5 g) in dry ether (30 ml) was stirred at 0° C. and 1.63M n-butyllithium in hexane solution (16.6 ml) was added dropwise over a period of 15 minutes. The reaction mixture was stirred at 0° C. for 1.5 hours and then transferred to a cold (-78° C.) solution of triisopropyl borate (7.4 ml) in tetrahydrofuran (40 ml) over 40 minutes. After stirring for 1 hour at -78° C., the reaction mixture was allowed to warm to room temperature overnight. The suspension was poured into dilute 2M hydrochloric acid (40 ml) and the layers were separated. The aqueous phase was extracted with ether (2×80 ml) and the combined organic phases were washed with brine, dried with magnesium sulfate, evaporated and washed with petroleum ether (2×20 ml) to afford 2-methylthiophenyldihydroxyborane.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
solvent
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)phenylboronic acid

Citations

For This Compound
31
Citations
S Chatterjee, TK Paine - Inorganic Chemistry, 2015 - ACS Publications
Phenolic compounds are important intermediates in the bacterial biodegradation of aromatic compounds in the soil. An Arthrobacter sp. strain has been shown to exhibit boronic acid …
Number of citations: 15 pubs.acs.org
CW Lee, JY Lee - Dyes and Pigments, 2013 - Elsevier
A new electron deficient core, benzothieno[3,2-c]pyridine (3BTP) functionalized at 3- position, was developed as the electron transport unit and a derivative of 3BTP, 3-(3-(9H-carbazol-9…
Number of citations: 1 www.sciencedirect.com
ZB Sun, M Guo, CH Zhao - The Journal of Organic Chemistry, 2016 - ACS Publications
Two benzothieno[b]-fused BODIPYs, BT-BODIPY and BBT-BODIPY, in which one parent BODIPY core is fused with one and two benzothieno rings, respectively, were synthesized from …
Number of citations: 50 pubs.acs.org
JA Seo, MS Gong, JY Lee - Organic Electronics, 2014 - Elsevier
A yellowish green phosphorescent dopant derived from phenylbenzothienopyridine ligand, iridium (III) [bis(1-phenylbenzo[4,5]thieno[2,3-c]pyridinato-N,C 2 ]picolinate. (Ir(DTNP) 2 pic) …
Number of citations: 8 www.sciencedirect.com
H Marom, S Antonov, Y Popowski… - The Journal of Organic …, 2011 - ACS Publications
The catalytic reduction of nitrate by molybdo-enzymes plays a central role in the global biological cycle of nitrogen. However, the use of nitrates as oxidants in synthetic organic …
Number of citations: 46 pubs.acs.org
S Zou, Y Wang, J Gao, X Liu, W Hao… - Journal of Materials …, 2014 - pubs.rsc.org
A novel two-dimensional (2D) starphene containing sulfur organic semiconductor material BTBTT was synthesized. The spectroscopy, electrochemistry and thermostability of the …
Number of citations: 15 pubs.rsc.org
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
Z Cao, A Lacoudre, C Rossy… - Beilstein Journal of …, 2019 - beilstein-journals.org
The bis-ortho-thioether 9, 10-bis [(o-methylthio) phenyl] anthracene was synthesized as a syn-atropisomer, as revealed by X-ray diffraction. This alkylaryl thioether ligand (L) formed …
Number of citations: 1 www.beilstein-journals.org
A Skhiri, R Ben Salem, JF Soulé, H Doucet - ChemCatChem, 2017 - Wiley Online Library
(Hetero)aryl‐substituted selenophenes exhibit important physical properties especially for optoelectronics. Palladium‐catalysed coupling reactions currently represent the most efficient …
J Skalik, M Koprowski, E Różycka-Sokołowska… - Materials, 2020 - mdpi.com
The interest in functional materials possessing improved properties led to development of new methods of their synthesis, which allowed to obtain new molecular arrangements with …
Number of citations: 1 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.